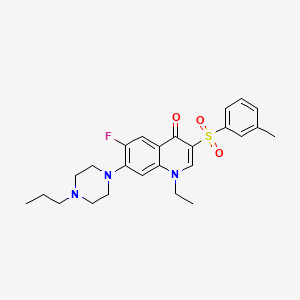

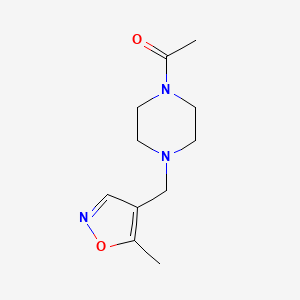

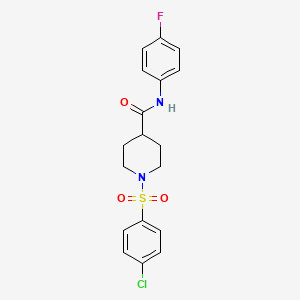

1-(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)ethanone, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, addiction, and schizophrenia.

Scientific Research Applications

Cancer Research: Targeting HRAS-Expressing Cells

This compound has been identified as selectively lethal to cells expressing the HRAS gene, compared to non-HRAS expressing cells. It exhibits a low IC50 value, indicating its potency in targeting cancer cells with HRAS mutations. This specificity could be leveraged in developing treatments for cancers where HRAS mutations are prevalent .

Pharmacology: Inhibition of Glutathione Peroxidase 4 (GPX4)

In pharmacological studies, the compound has shown the ability to inhibit GPX4, a crucial enzyme that protects cells from oxidative stress-induced ferroptosis. By inhibiting GPX4, researchers can induce ferroptosis in treatment-resistant cancer cell lines, offering a potential pathway for treating aggressive forms of cancer .

Biochemistry: Induction of Ferroptosis in Mesenchymal Cancer Cells

The compound’s role in biochemistry is closely related to its pharmacological application. It has been used to selectively induce ferroptosis, an iron-dependent form of cell death, in cancer cell lines that exhibit a high mesenchymal state. This application is particularly relevant for understanding and combating cancer cell resistance to conventional therapies .

Chemical Synthesis: Design of Cytotoxic Derivatives

In the field of chemical synthesis, derivatives of this compound have been designed and synthesized for their cytotoxic activity against various cancer cell lines. The compound serves as a backbone for creating a library of molecules with potential therapeutic applications, highlighting its versatility as a chemical precursor .

Materials Science: Development of Herbicidal Compounds

Research in materials science has explored the herbicidal activities of compounds synthesized from this chemical. When certain molecular structures, such as fluorine-containing phenyl groups, are introduced, the resulting compounds demonstrate moderate to good herbicidal activities. This suggests potential applications in agricultural sciences .

Environmental Science: Study of Compound Impact on Cell Viability

Environmental science applications include studying the impact of this compound and its derivatives on cell viability. This research can provide insights into the environmental toxicity of new chemical entities and help in assessing their safety profile for environmental release .

properties

IUPAC Name |

1-[4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2/c1-9-11(7-12-16-9)8-13-3-5-14(6-4-13)10(2)15/h7H,3-6,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOYPABGQXXJVQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)CN2CCN(CC2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-ethylbenzoate](/img/structure/B2853800.png)

![7-(furan-2-yl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2853802.png)

![N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-3,4,5-trimethoxybenzamide](/img/structure/B2853808.png)

![4-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2853813.png)

![4-Bromo-2-{[(3,5-dichlorophenyl)amino]methyl}phenol](/img/structure/B2853815.png)

![N-[(3-amino-4-methoxyphenyl)methyl]methanesulfonamide](/img/structure/B2853817.png)